molecular formula C23H24N2O8 B11608705 3'-Methyl 5'-prop-2-en-1-yl 2'-amino-1-(2-ethoxy-2-oxoethyl)-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate

3'-Methyl 5'-prop-2-en-1-yl 2'-amino-1-(2-ethoxy-2-oxoethyl)-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate

Cat. No.: B11608705
M. Wt: 456.4 g/mol
InChI Key: WDRYJOKWBFGGSP-UHFFFAOYSA-N
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Description

3’-Methyl 5’-prop-2-en-1-yl 2’-amino-1-(2-ethoxy-2-oxoethyl)-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate is a complex organic compound featuring a spiro[indole-pyran] structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Methyl 5’-prop-2-en-1-yl 2’-amino-1-(2-ethoxy-2-oxoethyl)-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions to form the indole ring . The subsequent steps involve the formation of the spiro[indole-pyran] structure through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

3’-Methyl 5’-prop-2-en-1-yl 2’-amino-1-(2-ethoxy-2-oxoethyl)-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3’-Methyl 5’-prop-2-en-1-yl 2’-amino-1-(2-ethoxy-2-oxoethyl)-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3’-Methyl 5’-prop-2-en-1-yl 2’-amino-1-(2-ethoxy-2-oxoethyl)-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes, such as inhibition of cancer cell proliferation or antiviral effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-Methyl 5’-prop-2-en-1-yl 2’-amino-1-(2-ethoxy-2-oxoethyl)-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate is unique due to its spiro[indole-pyran] structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C23H24N2O8

Molecular Weight

456.4 g/mol

IUPAC Name

3-O'-methyl 5-O'-prop-2-enyl 2'-amino-1-(2-ethoxy-2-oxoethyl)-6'-methyl-2-oxospiro[indole-3,4'-pyran]-3',5'-dicarboxylate

InChI

InChI=1S/C23H24N2O8/c1-5-11-32-21(28)17-13(3)33-19(24)18(20(27)30-4)23(17)14-9-7-8-10-15(14)25(22(23)29)12-16(26)31-6-2/h5,7-10H,1,6,11-12,24H2,2-4H3

InChI Key

WDRYJOKWBFGGSP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2C3(C1=O)C(=C(OC(=C3C(=O)OC)N)C)C(=O)OCC=C

Origin of Product

United States

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